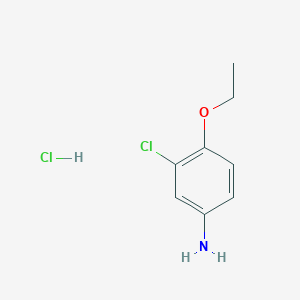
12-Pentafluorophenoxydodecylphosphonic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Pentafluorophenoxydodecylphosphonic acid typically involves the reaction of 12-bromododecane with 2,3,4,5,6-pentafluorophenol in the presence of a base, followed by the reaction with phosphorus trichloride and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
12-Pentafluorophenoxydodecylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenoxy group.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated levels.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis of the phosphonic acid group yields the corresponding phosphonic acid derivatives.
Applications De Recherche Scientifique
12-Pentafluorophenoxydodecylphosphonic acid has several scientific research applications, including:
Nanoelectronics: Used in the formation of self-assembled monolayers (SAMs) for nanoelectronics.
Solid-State Lighting: Employed in the development of materials for solid-state lighting applications.
Energy Generation: Utilized in energy generation and storage devices.
Nanocomposites: Incorporated into nanocomposites to enhance their properties.
Mécanisme D'action
The mechanism of action of 12-Pentafluorophenoxydodecylphosphonic acid involves its ability to form strong bonds with surfaces, particularly metal oxides, through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can modify surface properties and enhance material performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzylphosphonic acid
- 1H,1H,2H,2H-Perfluorooctanephosphonic acid
- 3,3,4,4,5,5,6,6-Nonafluorohexylphosphonic acid
Uniqueness
12-Pentafluorophenoxydodecylphosphonic acid is unique due to its long alkyl chain and pentafluorophenoxy group, which provide distinct surface modification capabilities and enhance its utility in various applications compared to other similar compounds .
Propriétés
IUPAC Name |
12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXYEINUTVZCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)



![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
